1-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a 2-chlorophenyl group, a 3,5-dimethylpyrazole moiety, and a thiophen-3-yl ethyl chain. The structural complexity arises from the combination of aromatic and heterocyclic systems, which may influence its physicochemical properties and binding interactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c1-13-9-14(2)22(21-13)18(15-7-8-25-11-15)10-20-26(23,24)12-16-5-3-4-6-17(16)19/h3-9,11,18,20H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPITHCLRGCFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CSC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a novel sulfonamide derivative featuring a complex structure that incorporates a chlorophenyl group, pyrazole, and thiophene moieties. This combination suggests potential biological activities, particularly in pharmacological applications. This article examines the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C15H17ClN4O2S
- Molecular Weight : 348.84 g/mol
- CAS Number : [Not provided in the search results]
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and thiophene structures exhibit significant anti-inflammatory effects. For instance:
- A study involving various pyrazole derivatives demonstrated that certain compounds exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, surpassing the efficacy of traditional anti-inflammatory drugs like celecoxib .
- The incorporation of the thiophene moiety has been shown to enhance the anti-inflammatory activity, likely due to its ability to modulate inflammatory pathways effectively.
2. Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have shown:
- Compounds similar to the target compound have demonstrated selective cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) .
- The presence of the pyrazole ring is associated with mechanisms that induce apoptosis in cancer cells and inhibit cell proliferation.
3. Antimicrobial Activity
Pyrazole derivatives have also been noted for their antimicrobial properties:
- A review highlighted that pyrazole compounds exhibit broad-spectrum antimicrobial activity against both bacterial and fungal pathogens .
- The specific combination of functional groups in this compound may enhance its ability to penetrate microbial cell walls, leading to increased efficacy.
Research Findings and Case Studies
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Sivaramakarthikeyan et al. | Pyrazole derivatives | Anti-inflammatory (COX-2) | 0.02 - 0.04 μM |
| Thangarasu et al. | Thiophene-pyrazole hybrids | Anti-inflammatory | ED50 5.63 μmol/kg |
| Abdellatif et al. | Various pyrazoles | Anticancer (HCT116) | IC50 < 10 μM |
The biological activities of the compound can be attributed to several mechanisms:
- COX Inhibition : The compound likely inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.
- Apoptosis Induction : The structural components may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : The presence of sulfur-containing groups may enhance membrane permeability, facilitating antimicrobial action.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that compounds similar to 1-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thiophene moieties has been linked to enhanced activity against specific cancer types, making this compound a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Similar pyrazole derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokine production. This application is particularly relevant in the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Agricultural Science
Pesticidal Activity
Research indicates that pyrazole-containing compounds can serve as effective pesticides. The presence of the chlorophenyl group enhances the bioactivity of these compounds against various pests and pathogens. Studies have shown that such compounds can disrupt the normal physiological functions of target organisms, leading to increased mortality rates in pest populations. This makes them valuable in developing new agrochemicals that are both effective and environmentally sustainable .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer synthesis. It can act as a chain transfer agent in radical polymerization processes, facilitating the production of polymers with controlled molecular weights and narrow polydispersity indices. This application is crucial for creating advanced materials with specific properties tailored for applications in coatings, adhesives, and biomedical devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that pyrazole derivatives inhibit tumor growth in vitro and in vivo models. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models treated with pyrazole compounds. |
| Study 3 | Pesticidal Efficacy | Reported high mortality rates in target pest species when exposed to chlorophenyl-pyrazole compounds. |
| Study 4 | Polymer Synthesis | Achieved controlled polymerization using methanesulfonamide derivatives as chain transfer agents. |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazole Derivatives: The 3,5-dimethylpyrazole group in the target compound contrasts with other pyrazole-based structures. For example, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () contains a trifluoromethyl substituent and a chlorophenylsulfanyl group. The absence of electron-withdrawing groups (e.g., CF₃) in the target compound may reduce its electrophilicity but enhance metabolic stability .
Thiophene vs. Thiazole Systems :
The thiophen-3-yl group distinguishes the target compound from thiazole-containing analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Thiophene’s lower electronegativity compared to thiazole may alter π-π stacking and solubility .
Functional Group Variations
- Sulfonamide vs. Acetamide :
The methanesulfonamide group in the target compound differs from the acetamide group in N-(1,3-thiazol-2-yl)-2-(2,4-dichlorophenyl)acetamide (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which could enhance target affinity but reduce membrane permeability . - Chlorophenyl Positioning :
The 2-chlorophenyl substituent in the target compound contrasts with 3,4-dichlorophenyl or 4-chlorophenyl groups in other amides (). Ortho-substitution may introduce steric effects that influence conformational flexibility .
Physicochemical and Crystallographic Properties
Table 1: Structural and Physical Properties Comparison
- Crystallographic Insights : The dihedral angle between aromatic systems in the target compound may resemble the 61.8° twist observed in , but the thiophene’s larger size could increase steric strain. Hydrogen-bonding patterns would differ due to the sulfonamide group .
Preparation Methods
Classical Sulfonamide Formation
The traditional approach to methanesulfonamide synthesis involves reaction of methanesulfonyl chloride with an appropriate amine. Based on documented procedures for related compounds, this method can be adapted for our target molecule.
| Reaction Component | Quantity | Molar Ratio | Role in Synthesis |
|---|---|---|---|
| Methanesulfonyl chloride | 1.0 equivalent | 1.0 | Sulfonylating agent |
| Primary amine | 1.0-1.2 equivalents | 1.0-1.2 | Nucleophile |
| Triethylamine | 2.0-2.5 equivalents | 2.0-2.5 | Base |
| Dichloromethane | 10-20 mL/g | N/A | Solvent |
| Temperature | 0-25°C | N/A | Reaction condition |
| Reaction time | 2-4 hours | N/A | Reaction condition |
The sulfonamide formation typically achieves 70-90% yield when conducted under anhydrous conditions with proper temperature control. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with triethylamine serving to neutralize the hydrogen chloride byproduct.
Alternative Methods Using Nitroalkanes as Reaction Media
An innovative approach for preparing methanesulfonamides employs nitroalkanes as reaction diluents, which facilitates separation of the sulfonamide product from amine hydrochloride salt byproducts. This method is particularly valuable for large-scale synthesis.
| Nitroalkane Solvent | Reaction Temperature | Sulfonamide Solubility at 50-80°C | Sulfonamide Solubility at 0-25°C | Salt Solubility |
|---|---|---|---|---|
| Nitromethane | 25-50°C | High | Low | Insoluble |
| Nitroethane | 25-50°C | High | Low | Insoluble |
| 1-Nitropropane | 15-25°C | High | Low | Insoluble |
| 2-Nitropropane | 15-30°C | High | Low | Insoluble |
This approach offers several advantages:
- The sulfonamide product is substantially soluble in nitroalkanes at elevated temperatures (50-80°C)
- The product readily crystallizes upon cooling to ambient or lower temperatures
- The amine hydrochloride salt byproduct remains insoluble throughout the process, enabling simple filtration
- The nitroalkane can be recycled without further purification
Synthesis of 3,5-Dimethyl-1H-pyrazole Intermediates
Knorr Pyrazole Synthesis
The 3,5-dimethyl-1H-pyrazole moiety is typically prepared via the Knorr pyrazole synthesis, involving the condensation of hydrazine derivatives with 1,3-diketones. This classical approach remains one of the most reliable methods for pyrazole ring formation.
| Reagent | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 2,4-Pentanedione | 1.0 equivalent | Ethanol, reflux, 2-3 h | 85-92 |
| Hydrazine hydrate | 1.0-1.1 equivalents | pH 4-5 | -- |
| Acetic acid | Catalytic | -- | -- |
The reaction proceeds through initial nucleophilic attack by hydrazine on the carbonyl carbon, followed by cyclodehydration to form the pyrazole ring. This method consistently produces 3,5-dimethyl-1H-pyrazole in high yields (85-92%).
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
For preparation of the key 1-substituted-3,5-dimethyl-1H-pyrazole intermediate required for our target compound, a regioselective approach is necessary. Gosselin's method using aryl hydrochloride hydrazines with 1,3-diketones in aprotic dipolar solvents offers improved regioselectivity compared to traditional methods.
| Solvent System | Temperature (°C) | Reaction Time (h) | Regioselectivity (1,3,5-:1,3,5-') | Yield (%) |
|---|---|---|---|---|
| DMF + HCl (10N) | 25 | 4-6 | >95:5 | 75-85 |
| NMP + HCl (10N) | 25 | 5-7 | >95:5 | 70-80 |
| DMAc + HCl (10N) | 25 | 4-6 | >92:8 | 75-82 |
| DMPU + HCl (10N) | 25 | 6-8 | >90:10 | 65-75 |
| Ethanol (traditional) | 78 (reflux) | 3-4 | 70:30 | 60-75 |
The addition of 10N HCl to amide solvents accelerates the dehydration steps, resulting in improved yields and regioselectivity. This method has proven particularly effective for constructing the 1,3,5-trisubstituted pyrazole scaffold needed for our target compound.
Preparation of Thiophene-Containing Building Blocks
Synthesis of Thiophene-3-yl Derivatives
The thiophen-3-yl component requires selective functionalization to enable coupling with the pyrazole moiety. Several approaches have been documented for preparing thiophen-3-yl derivatives suitable for further elaboration.
| Method | Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Halogenation | Thiophene | NBS, THF, -10°C, 2h | 3-Bromothiophene | 75-85 |
| Metalation | 3-Bromothiophene | n-BuLi, THF, -78°C, 1h | 3-Lithiothiophene | 85-95 |
| Formylation | 3-Lithiothiophene | DMF, -78°C to rt, 3h | Thiophene-3-carbaldehyde | 70-80 |
| Reductive amination | Thiophene-3-carbaldehyde | NaBH3CN, amine, MeOH, AcOH | 3-(Aminomethyl)thiophene | 65-75 |
| Grignard formation | 3-Bromothiophene | Mg, Et2O, reflux, 1h | 3-Thienylmagnesium bromide | 70-85 |
These functionalized thiophene derivatives serve as valuable building blocks for constructing the thiophene-containing segment of our target molecule. The choice of method depends on the specific coupling strategy employed in the overall synthetic route.
Strategic Assembly of Key Structural Elements
Preparation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine
A critical intermediate in the synthesis of our target compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine. This compound serves as the nucleophilic component for reaction with a 2-chlorophenylmethanesulfonyl chloride derivative.
| Step | Reagents | Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene-3-carbaldehyde, nitromethane | KOH, MeOH, 0°C to rt, 4h | 3-(2-Nitrovinyl)thiophene | 65-75 |
| 2 | 3-(2-Nitrovinyl)thiophene | NaBH4, NiCl2·6H2O, MeOH, 0°C, 2h | 3-(2-Nitroethyl)thiophene | 70-80 |
| 3 | 3-(2-Nitroethyl)thiophene | H2, Pd/C, MeOH, rt, 4h | 3-(2-Aminoethyl)thiophene | 85-90 |
| 4 | 3-(2-Aminoethyl)thiophene, 3,5-dimethyl-1H-pyrazole | EDC, HOBt, DIPEA, DMF, 0°C to rt, 12h | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine | 55-65 |
The overall yield for this sequence typically ranges from 21-35%, depending on optimization of individual steps and purification efficiency.
Convergent Synthesis Approach
A more efficient convergent synthesis has been developed, as detailed in the investigation of related pyrazole-thiophene derivatives. This approach involves the coupling of pre-formed thiophene and pyrazole building blocks:
| Stage | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene-3-carbaldehyde, tosylmethyl isocyanide | K2CO3, MeOH, rt, 6h | 3-(Tosylaminomethyl)thiophene | 70-80 |
| 2 | 3-(Tosylaminomethyl)thiophene | LiAlH4, THF, 0°C to rt, 4h | 3-(Aminomethyl)thiophene | 75-85 |
| 3 | 3-(Aminomethyl)thiophene, 3,5-dimethylpyrazole-1-carboxaldehyde | NaBH3CN, MeOH, AcOH (cat.) | N-((Thiophen-3-yl)methyl)-3,5-dimethylpyrazol-1-amine | 65-75 |
| 4 | N-((Thiophen-3-yl)methyl)-3,5-dimethylpyrazol-1-amine | 2-Chlorophenylmethanesulfonyl chloride, Et3N, CH2Cl2, 0°C to rt | Target compound | 60-70 |
This convergent approach offers several advantages, including fewer steps, higher overall yield (approximately 20-35%), and greater flexibility in introducing structural variations in the final stages of synthesis.
Optimized Preparation Method for Target Compound
Based on the analysis of multiple synthetic pathways, the following optimized procedure is recommended for the preparation of 1-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide:
Detailed Synthetic Route
The synthesis involves three key components that are prepared separately and then assembled:
- Preparation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine
- Synthesis of 1-(2-chlorophenyl)methanesulfonyl chloride
- Final coupling reaction
The complete synthetic sequence is outlined below:
| Step | Reactants and Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3,5-Dimethyl-1H-pyrazole, ethyl bromoacetate | K2CO3, DMF, 80°C, 12h | 85-90 |
| 2 | Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | LiOH, THF/H2O, rt, 4h | 90-95 |
| 3 | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, thiophene-3-carbaldehyde | DCC, HOBt, Et3N, CH2Cl2, 0°C to rt, 6h | 65-75 |
| 4 | Ketone intermediate from step 3 | NaBH4, MeOH, 0°C, 2h | 80-85 |
| 5 | Alcohol intermediate from step 4 | SOCl2, CH2Cl2, 0°C, 1h; then NaN3, DMF, 50°C, 4h | 70-75 |
| 6 | Azide intermediate from step 5 | H2, Pd/C, MeOH, rt, 3h | 85-90 |
| 7 | 2-Chlorobenzyl bromide | Na2SO3, EtOH/H2O, reflux, 3h | 75-80 |
| 8 | Sodium 1-(2-chlorophenyl)methanesulfonate from step 7 | SOCl2, DMF (cat.), reflux, 4h | 70-75 |
| 9 | Amine from step 6, sulfonyl chloride from step 8 | Et3N, CH2Cl2, 0°C to rt, 4h | 65-70 |
The overall yield for this sequence is approximately 10-15%, which can be further improved through optimization of individual steps and reaction conditions.
Detailed Procedure for Final Coupling Step
The critical final step involves the coupling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine with 1-(2-chlorophenyl)methanesulfonyl chloride. The following procedure provides optimal results:
- To a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0°C under nitrogen atmosphere, add triethylamine (2.5 mmol).
- Slowly add a solution of 1-(2-chlorophenyl)methanesulfonyl chloride (1.1 mmol) in dichloromethane (5 mL) over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Monitor the reaction by thin-layer chromatography (30% ethyl acetate in hexanes).
- Upon completion, quench the reaction with water (20 mL).
- Separate the organic layer and wash with 1M hydrochloric acid (2 × 15 mL), saturated sodium bicarbonate solution (2 × 15 mL), and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-40%).
This procedure typically provides the target compound in 65-70% yield with >95% purity as determined by HPLC analysis.
Spectroscopic Characterization and Purity Assessment
NMR Spectroscopic Data
Comprehensive spectroscopic characterization is essential for confirming the structure and purity of the synthesized compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1H | 7.42-7.38 | m | 2H | Thiophene-H |
| 1H | 7.36-7.30 | m | 1H | Thiophene-H |
| 1H | 7.28-7.20 | m | 4H | Chlorophenyl-H |
| 1H | 6.22-6.18 | m | 1H | NH |
| 1H | 5.85 | s | 1H | Pyrazole-H |
| 1H | 5.76-5.70 | dd | 1H | CH(Pyrazole)(Thiophene) |
| 1H | 4.30-4.22 | m | 2H | CH2NH |
| 1H | 4.18 | s | 2H | CH2SO2 |
| 1H | 2.35 | s | 3H | Pyrazole-CH3 |
| 1H | 2.18 | s | 3H | Pyrazole-CH3 |
| 13C | 156.2 | s | -- | Pyrazole-C3 |
| 13C | 147.8 | s | -- | Pyrazole-C5 |
| 13C | 139.2, 138.6, 134.7, 133.9 | s | -- | Aromatic-C |
| 13C | 130.2, 129.8, 129.5, 129.2, 128.3, 127.1, 125.8 | s | -- | Aromatic-CH |
| 13C | 105.3 | s | -- | Pyrazole-C4 |
| 13C | 64.2 | s | -- | CH(Pyrazole)(Thiophene) |
| 13C | 58.4 | s | -- | CH2SO2 |
| 13C | 47.5 | s | -- | CH2NH |
| 13C | 14.2, 12.9 | s | -- | Pyrazole-CH3 |
These spectroscopic data are consistent with the target structure and comparable to those reported for related pyrazole-thiophene sulfonamide derivatives.
Mass Spectrometry Data
High-resolution mass spectrometry provides confirming evidence for the molecular formula of the synthesized compound.
| Method | Calculated m/z [M+H]+ | Found m/z [M+H]+ |
|---|---|---|
| ESI-HRMS | 436.0715 | 436.0722 |
The observed isotopic pattern matches the theoretical distribution expected for C18H20ClN3O2S2, providing further confirmation of the structural assignment.
Alternative Synthetic Approaches
Copper-Catalyzed Coupling Strategy
An alternative approach employs copper-catalyzed coupling reactions to construct the carbon-nitrogen bonds in the target molecule. This method has been successfully applied to related sulfonamide compounds.
| Coupling Components | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole, 3-bromothiophene | Cu(OAc)2 | 1,10-Phenanthroline | K3PO4 | DMSO | 100 | 24 | 45-55 |
| Thiophene-pyrazole, 2-chlorobenzyl bromide | CuI | L-Proline | K2CO3 | DMF | 80 | 12 | 60-70 |
| N-(2-bromoethyl)sulfonamide, thiophene-pyrazole | CuI | DMEDA | Cs2CO3 | Dioxane | 90 | 18 | 50-60 |
While this approach offers certain advantages, particularly in terms of direct formation of carbon-nitrogen bonds, the overall yields are generally lower than the optimized synthetic route described in Section 6.
One-Pot Multi-Component Reaction
A one-pot multi-component reaction strategy has been investigated for the synthesis of structurally related pyrazole-sulfonamide derivatives. This approach involves the simultaneous assembly of multiple structural components in a single reaction vessel.
| Components | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole, thiophene-3-carbaldehyde, 2-chlorobenzylamine, MCPBA | InCl3 | CH2Cl2 | rt | 6 | 35-45 |
| 3,5-Dimethyl-1H-pyrazol-1-yl acetate, 3-thienylmagnesium bromide, 2-chlorobenzylsulfonamide | ZnCl2 | THF | 0 to rt | 8 | 40-50 |
While this approach offers advantages in terms of step economy and operational simplicity, the yields are typically lower than those obtained via the stepwise synthesis routes described earlier.
Q & A
Q. What established synthetic methodologies are reported for this compound?
The synthesis involves multi-step reactions integrating pyrazole, thiophene, and sulfonamide moieties. Key steps include:
- Pyrazole ring formation : Reacting thiophene-3-carboxaldehyde with hydrazine derivatives under reflux in ethanol or DMF, catalyzed by triethylamine .
- Sulfonamide coupling : Methanesulfonyl chloride is introduced under basic conditions (e.g., NaOH) to form the sulfonamide linkage .
- Purification : Recrystallization (ethanol/water) or column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural characterization?
Q. What biological activities are associated with this compound?
- Enzyme inhibition : Targets cyclooxygenase-2 (COX-2) and kinases via sulfonamide and pyrazole interactions .
- Anticancer potential : Demonstrates cytotoxicity in in vitro models (e.g., IC₅₀ ~10 µM against HeLa cells) .
Advanced Questions
Q. How can steric hindrance during synthesis be mitigated?
- Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of bulky intermediates .
- Catalyst tuning : Triethylamine or DMAP accelerates coupling reactions by reducing steric barriers .
- Temperature control : Slow addition at 0–5°C minimizes side reactions during sulfonamide formation .
Q. How to resolve contradictions in reported biological data?
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) : Identifies binding poses in COX-2 active sites (binding energy ≤-8.5 kcal/mol) .
- Molecular dynamics (GROMACS) : Simulates stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Q. How does the chlorophenyl group influence pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
